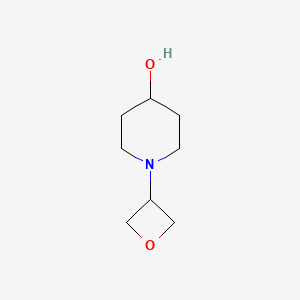

1-(Oxetan-3-yl)piperidin-4-ol

Vue d'ensemble

Description

“1-(Oxetan-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is used in various applications in the field of chemistry .

Molecular Structure Analysis

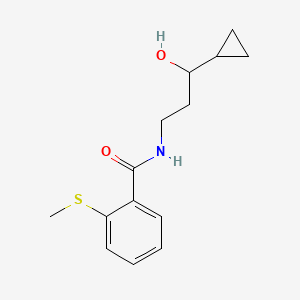

The molecular structure of “this compound” consists of an oxetane ring attached to a piperidine ring with a hydroxyl group . The InChI code for this compound is 1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 282.4±25.0 °C, a predicted density of 1±0.06 g/cm3, and a predicted pKa of 14.82±0.20 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

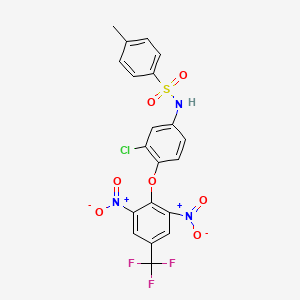

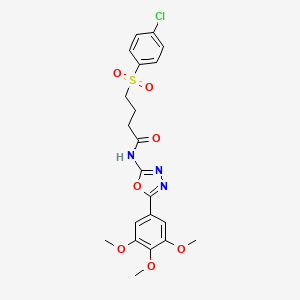

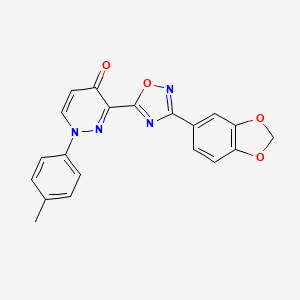

1-(Oxetan-3-yl)piperidin-4-ol serves as an intermediate in the synthesis of various compounds with potential biological activities. For instance, its derivatives have been explored for antibacterial properties. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, the synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides highlighted their role in biochemical pathways through inhibition of butyrylcholinesterase enzyme and molecular docking studies, suggesting potential in drug discovery (Khalid et al., 2016).

Biochemical Applications

The compound has been utilized in creating fluorescence probes for biological applications. A study developed a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group for the cyclic detection of ClO(-)/AA redox cycle in living cells, showcasing its utility in cellular studies (Wang, Ni, & Shao, 2016).

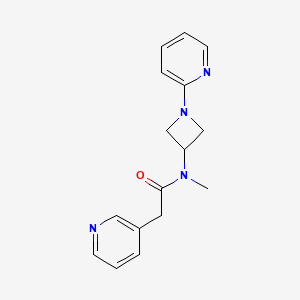

Medicinal Chemistry

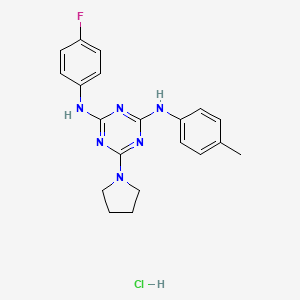

In medicinal chemistry, the structure of this compound and its derivatives have found application in the development of Selective Estrogen Receptor Modulators (SERMs), where chiral derivatives were synthesized and evaluated for their activity against estrogen-responsive human MCF-7 breast cancer cells. This research indicates its contribution to the development of therapeutic agents (Yadav et al., 2011).

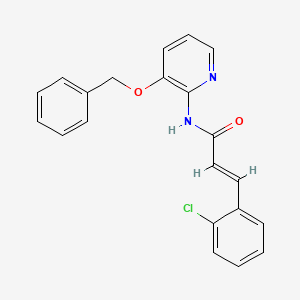

Synthesis of Oxetan-3-ol

A study on the synthesis of oxetan-3-ol, a related compound, from epoxy chloropropane sheds light on methods relevant to the synthetic pathway that might involve or be applicable to this compound, highlighting its role in synthetic and medicinal chemistry through the development of oxetanone units for modifying solubility, lipophilicity, metabolic stability, and molecular conformation (Tianxiang et al., 2016).

Safety and Hazards

Orientations Futures

Piperidine derivatives, which include “1-(Oxetan-3-yl)piperidin-4-ol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are being utilized in different therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(oxetan-3-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHGEAIEMWKZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)

![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)